1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene-
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Overview
Description
1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- is a complex organic compound with a unique structure that includes multiple methoxy groups and a methylene bridge. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere . Industrial production methods may involve more scalable processes, such as continuous flow hydrogenation, to ensure consistent yield and purity.
Chemical Reactions Analysis
1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the methoxy groups, where reagents like halogens or sulfonic acids are used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- exerts its effects involves interactions with various molecular targets. The methoxy groups and methylene bridge play crucial roles in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- can be compared with other indene derivatives, such as:
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,4,5,6-pentamethyl-
These compounds share similar core structures but differ in the number and position of substituents, which can significantly impact their chemical properties and applications. The presence of multiple methoxy groups in 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
CAS No. |
917470-29-2 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,4,5,6-tetramethoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C14H18O4/c1-8-6-10(15-2)9-7-11(16-3)13(17-4)14(18-5)12(8)9/h7,10H,1,6H2,2-5H3 |
InChI Key |
OBZHZWCJFOVBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=C)C2=C(C(=C(C=C12)OC)OC)OC |
Origin of Product |
United States |
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